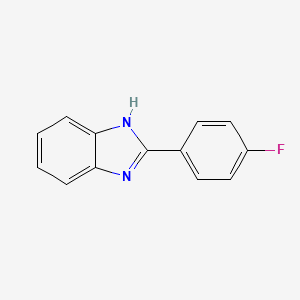

2-(4-Fluorophenyl)-1H-benzimidazole

Vue d'ensemble

Description

2-(4-Fluorophenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole core substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-(4-Fluorophenyl)-1H-benzimidazole undergoes oxidation primarily through metabolic pathways and synthetic modifications.

-

Metabolic Hydroxylation :

In vitro studies using human liver microsomes (HLMs) revealed that hydroxylation is the dominant oxidative pathway. Key sites include: Example :

The methyl-substituted derivative 9 (6-methyl-2-(4-fluorophenyl)-1H-benzimidazole) showed 90% intact parent compound after 120 minutes of incubation, indicating resistance to oxidative degradation . -

Chemical Oxidation :

Synthetic oxidation with hydrogen peroxide or m-chloroperbenzoic acid yields N-oxides. The fluorophenyl group stabilizes the aromatic system, reducing over-oxidation risks .

Substitution Reactions

The fluorophenyl and benzimidazole moieties participate in electrophilic and nucleophilic substitutions.

-

Electrophilic Aromatic Substitution (EAS) :

The electron-deficient benzimidazole ring directs substitutions to the 5- and 6-positions. Common reactions include: -

Nucleophilic Substitution :

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃/heat), replacing fluorine with amine groups .

Reduction Reactions

The benzimidazole core can be selectively reduced under controlled conditions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni in ethanol reduces the imidazole ring to a dihydrobenzimidazole derivative, preserving the fluorophenyl group . -

Lithium Aluminum Hydride (LiAlH₄) :

Reduces carbonyl-containing derivatives (e.g., ester or amide side chains) to alcohols or amines without affecting the fluorophenyl substituent .

Condensation and Cyclization

This compound serves as a precursor in multicomponent reactions:

-

Mannich Reaction :

Reacts with formaldehyde and secondary amines to form aminoalkylated derivatives, enhancing pharmacological activity . -

Schiff Base Formation :

Condenses with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to generate imine-linked hybrids, explored for anticancer applications .

Metabolic Stability and Degradation

Fluorination at the 4-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Comparative studies show:

| Compound Type | Parent Compound Remaining (%) | Major Degradation Pathway |

|---|---|---|

| 2-(4-Fluorophenyl)-Benzimidazole | 90% (after 120 min) | Hydroxylation (C-5, C-6) |

| Non-fluorinated Analogues | <50% | Rapid N-dealkylation |

Data derived from HLM assays and MetaSite predictions .

Key Structural Insights from Crystallography

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including 2-(4-fluorophenyl)-1H-benzimidazole. This compound has been shown to exhibit potent antibacterial activity against several strains of bacteria. For instance, research indicates that derivatives containing the benzimidazole moiety can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging between 8 and 16 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 8 | |

| Staphylococcus aureus | 16 | ||

| MSSA (methicillin-susceptible strains) | 16 |

The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity, which is believed to contribute to its increased antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents like paclitaxel, indicating its potential as an effective anticancer agent .

Table 2: Anticancer Activity of this compound

| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 10.28 | |

| Various cell lines | 1.84 - 10.28 |

Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor, enhancing its therapeutic prospects .

Neurological Applications

Another promising application of this compound is its role as a positive allosteric modulator of GABA-A receptors. This class of compounds has been identified for their potential to modulate neurotransmission, offering new avenues for treating neurological disorders . The compound demonstrates improved metabolic stability compared to traditional modulators, reducing the risk of hepatotoxicity—a common issue with many existing drugs .

Table 3: Metabolic Stability and Modulation

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-1H-benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-1H-benzimidazole

- 2-(4-Bromophenyl)-1H-benzimidazole

- 2-(4-Methylphenyl)-1H-benzimidazole

Uniqueness

2-(4-Fluorophenyl)-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability compared to its analogs with different substituents.

Activité Biologique

2-(4-Fluorophenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a fluorophenyl group at the 2-position. The introduction of the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:

- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity by stabilizing the receptor's active conformation. This interaction suggests potential applications in treating anxiety and other neurological disorders .

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, contributing to its anticancer and antimicrobial effects. The binding interactions include hydrogen bonding and π-π stacking, crucial for modulating enzyme activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective inhibition of tumor growth .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound accelerated apoptosis in cancer cells, suggesting that it may induce programmed cell death pathways .

Antimicrobial Activity

The compound has also shown promising results against bacterial strains:

- Antibacterial Efficacy : Various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds exhibiting activity comparable to standard antibiotics like gentamicin .

- Antifungal Properties : The compound's derivatives were evaluated for antifungal activity against Candida albicans and Aspergillus niger, showing moderate to high effectiveness in inhibiting fungal growth .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWUSPPQEHBWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186109 | |

| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-27-6 | |

| Record name | 2-(4-Fluorophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 324-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluoro-phenyl)-1H-benzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-(4-Fluorophenyl)-1H-benzimidazole?

A1: this compound (C13H9FN2) is composed of a benzimidazole ring system linked to a benzene ring substituted with a fluorine atom at the para position. The dihedral angle between these two ring systems is 29.2° []. This structural information is crucial for understanding the compound's interactions and potential applications.

Q2: How does the structure of this compound influence its sorption behavior in soil?

A2: While the provided research doesn't directly investigate the sorption mechanism, it highlights that this compound exhibits sorption to soil []. The presence of nitrogen atoms in the benzimidazole ring can potentially facilitate interactions with soil components like organic matter through hydrogen bonding. Further research is needed to elucidate the specific interactions between this compound and soil constituents.

Q3: What are the crystallographic characteristics of this compound?

A3: Crystallographic studies reveal that this compound molecules are linked together by intermolecular N—H⋯N hydrogen bonds, forming infinite chains parallel to the b axis within the crystal lattice []. This organized arrangement provides insights into the compound's solid-state properties.

Q4: What is known about the antifungal activity of this compound and its derivatives?

A4: Research indicates that this compound demonstrates antifungal activity, causing a 35% inhibition of Aspergillus flavus []. Furthermore, a structurally similar derivative, N-(1H-benzimidazol-2-ylmethyl) acetamide (ABNZ), exhibited even greater antifungal activity, inhibiting Microsporum canis and Fusarium solani by 40% []. This suggests that the benzimidazole core structure, particularly with modifications at the 2-position, holds promise for antifungal drug development. Further research is necessary to determine the mechanism of action and explore the structure-activity relationship in more detail.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.